molecular formula C9H16N2O B15256897 N-(4-aminocyclohexyl)prop-2-enamide

N-(4-aminocyclohexyl)prop-2-enamide

Cat. No.: B15256897
M. Wt: 168.24 g/mol
InChI Key: WLGWXZVPEDTYQZ-UHFFFAOYSA-N
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Description

N-(4-aminocyclohexyl)prop-2-enamide is an acrylamide derivative featuring a cyclohexylamine moiety attached to the acrylamide backbone. This structure combines the rigidity of the cyclohexane ring with the electrophilic reactivity of the α,β-unsaturated carbonyl group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

N-(4-aminocyclohexyl)prop-2-enamide

InChI

InChI=1S/C9H16N2O/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2,7-8H,1,3-6,10H2,(H,11,12)

InChI Key

WLGWXZVPEDTYQZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1CCC(CC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminocyclohexyl)prop-2-enamide typically involves the reaction of 4-aminocyclohexylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminocyclohexyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alkane derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted amides or other functionalized compounds.

Scientific Research Applications

N-(4-aminocyclohexyl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s key distinction lies in its 4-aminocyclohexyl substituent. Below is a comparative analysis of structurally related acrylamides:

Compound Name Structural Features Key Substituents Physicochemical Properties Source/Application
N-(4-aminocyclohexyl)prop-2-enamide Acrylamide backbone + 4-aminocyclohexyl –NH₂ on cyclohexane Moderate hydrophilicity due to amine group; potential for hydrogen bonding Synthetic (hypothetical, based on analogues)
N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide () Dual substituents: cyclohexylamino and 4-octyloxyphenyl –O–(CH₂)₇CH₃ on phenyl High lipophilicity from octyloxy chain; likely poor aqueous solubility Synthetic polymer/drug delivery applications
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide (Moupinamide) () Acrylamide + phenolic groups –OH, –OCH₃ on phenyl Enhanced solubility in polar solvents; antioxidant potential Natural (isolated from B. diffusa); anti-inflammatory
N-(4-Phenoxyphenyl)prop-2-enamide () Phenoxyphenyl substituent –O–C₆H₅ on phenyl High lipophilicity; potential membrane permeability Synthetic intermediates/commercial availability
(S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide () Cyclohexyl + benzyl/cyclopropyl –CH₂C₆H₅, cyclopropyl Steric hindrance from bulky groups; possible metabolic stability Synthetic (enzyme inhibitor candidates)

Pharmacokinetic Considerations

  • Solubility: The aminocyclohexyl group in the target compound balances hydrophilicity better than purely aromatic substituents (e.g., phenoxyphenyl in ).
  • Metabolic Stability: Bulky substituents, as in , may reduce cytochrome P450-mediated degradation, whereas phenolic groups () could increase susceptibility to glucuronidation.

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